(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzo[b][1,4]thiazin-2-yl moiety, and a methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[b][1,4]thiazin-2-yl core, the introduction of the trifluoromethyl group, and the attachment of the methylpiperidin-1-yl moiety. Common synthetic routes may involve:
Formation of the benzo[b][1,4]thiazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the methylpiperidin-1-yl moiety: This can be accomplished through nucleophilic substitution reactions or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone include other trifluoromethylated benzo[b][1,4]thiazine derivatives and related piperidine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, for example, enhances the compound’s stability and lipophilicity, while the benzo[b][1,4]thiazin-2-yl core provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
[1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-15-9-11-26(12-10-15)21(28)20-14-27(17-6-4-5-16(13-17)22(23,24)25)18-7-2-3-8-19(18)31(20,29)30/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLRAUTVLWQXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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